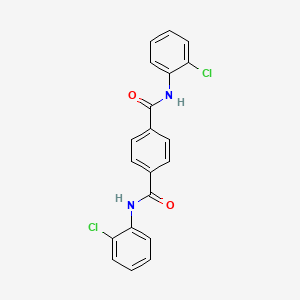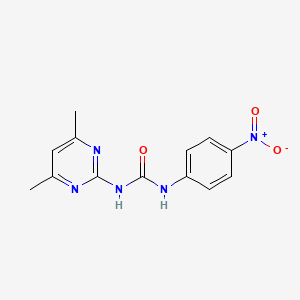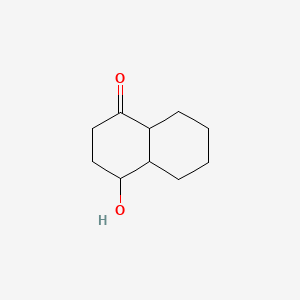![molecular formula C20H26N2O3S2 B14161897 pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate CAS No. 332145-26-3](/img/structure/B14161897.png)
pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a cyclopenta[4,5]thieno[2,3-d]pyrimidine core
Méthodes De Préparation
The synthesis of pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves several steps. One common method includes the alkylation of 2-sulfanylidenethieno[2,3-d]pyrimidin-4(3H)-ones with the corresponding alkenyl halides . The reaction conditions typically involve the use of glacial acetic acid at room temperature or tetrahydrofuran (THF) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including electrophilic cyclization and nucleophilic substitution. For example, it reacts with 4-methoxyphenyltellurium trichloride in a regioselective manner to form angularly fused products . Common reagents used in these reactions include aryltellurium trichlorides and alkenyl halides . The major products formed from these reactions are typically polycyclic structures with additional heterocyclic rings.
Applications De Recherche Scientifique
Pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including antiviral and anticancer activities . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of electrophilic cyclization and nucleophilic substitution reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The electrophilic cyclization reactions it undergoes suggest that it may interact with nucleophilic centers in biological systems, potentially leading to the formation of biologically active polycyclic structures . Further research is needed to fully elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate include other thieno[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties
Propriétés
Numéro CAS |
332145-26-3 |
|---|---|
Formule moléculaire |
C20H26N2O3S2 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
pentyl 2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetate |
InChI |
InChI=1S/C20H26N2O3S2/c1-4-5-6-10-25-16(23)12-26-20-21-18-17(14-8-7-9-15(14)27-18)19(24)22(20)11-13(2)3/h2,4-12H2,1,3H3 |
Clé InChI |
LRFZGXXNPJXPKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14161819.png)




![6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester](/img/structure/B14161845.png)
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B14161850.png)
![2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile](/img/structure/B14161855.png)
![N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14161856.png)




![4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14161903.png)
